5-cyano-3-methyl-1H-indole-2-carboxylic Acid
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Overview
Description
5-cyano-3-methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound features a cyano group at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the indole ring
Mechanism of Action
Target of Action
The primary target of 5-cyano-3-methyl-1H-indole-2-carboxylic Acid is urate transporter 1 (URAT1) and xanthine oxidase (XO) . URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys, while XO is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, a key process in purine metabolism .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The introduction of a cyano group at the 5-position of the indole ring enhances the compound’s inhibitory effects on URAT1 and XO . This interaction results in a decrease in uric acid reabsorption and production, thereby potentially reducing the levels of uric acid in the body .
Biochemical Pathways
The compound affects the purine metabolism pathway by inhibiting XO, thereby reducing the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting URAT1, it also affects the renal uric acid reabsorption pathway, leading to increased excretion of uric acid in the urine .
Pharmacokinetics
These compounds can bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutically useful derivatives .
Result of Action
The inhibition of URAT1 and XO by this compound can lead to a decrease in uric acid levels in the body . This could potentially be beneficial in conditions such as gout, where there is an excess of uric acid.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized
Biochemical Analysis
Biochemical Properties
For instance, certain indole derivatives have shown inhibitory activity against xanthine oxidase (XO), a key enzyme in purine metabolism .
Cellular Effects
Some indole derivatives have demonstrated inhibitory effects on URAT1, a transporter protein involved in uric acid reabsorption in the kidneys . This suggests that 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid could potentially influence cell function and cellular metabolism.
Dosage Effects in Animal Models
Some indole derivatives have shown significant hypouricemic effects in a potassium oxonate-induced hyperuricemia rat model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-3-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of appropriate precursors, such as the reaction of a cyano-substituted aniline with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-cyano-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines .
Scientific Research Applications
5-cyano-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-cyano-1H-indole-2-carboxylic acid: Lacks the methyl group at the 3-position.
3-methyl-1H-indole-2-carboxylic acid: Lacks the cyano group at the 5-position.
5-cyano-3-methyl-1H-indole: Lacks the carboxylic acid group at the 2-position.
Uniqueness
5-cyano-3-methyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (cyano, methyl, and carboxylic acid) on the indole ring.
Properties
IUPAC Name |
5-cyano-3-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-6-8-4-7(5-12)2-3-9(8)13-10(6)11(14)15/h2-4,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPWTCVJQGONFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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